N-[3-(dimethylamino)propyl]-3-(7H-purin-6-ylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(dimethylamino)propyl]-3-(7H-purin-6-ylamino)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-3-(7H-purin-6-ylamino)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 3-(dimethylamino)propylamine with a purine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high purity and yield, with stringent control over reaction parameters such as temperature, pressure, and pH. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-3-(7H-purin-6-ylamino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles, such as halides or amines; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the dimethylamino group.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-3-(7H-purin-6-ylamino)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-3-(7H-purin-6-ylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(dimethylamino)propyl]acetamide
- N,N’-Bis[3-(dimethylamino)propyl]perylene-3,4,9,10-tetracarboxylic diimide
- N-[3-(dimethylamino)propyl]methacrylamide
Uniqueness
N-[3-(dimethylamino)propyl]-3-(7H-purin-6-ylamino)propanamide is unique due to its combination of a dimethylamino group and a purine derivative. This structural feature imparts distinct reactivity and potential biological activity, setting it apart from other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields further highlight its uniqueness.
Properties
Molecular Formula |
C13H21N7O |
---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-(7H-purin-6-ylamino)propanamide |
InChI |
InChI=1S/C13H21N7O/c1-20(2)7-3-5-14-10(21)4-6-15-12-11-13(17-8-16-11)19-9-18-12/h8-9H,3-7H2,1-2H3,(H,14,21)(H2,15,16,17,18,19) |
InChI Key |
PLAFGUOKDLWADJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)CCNC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.